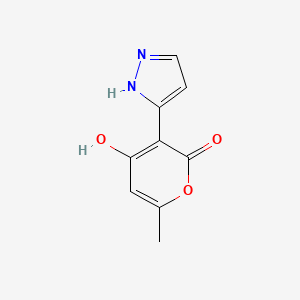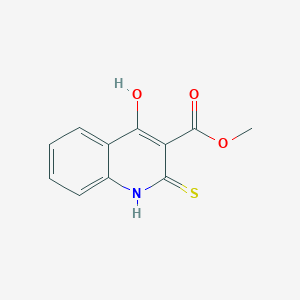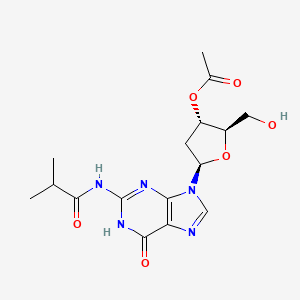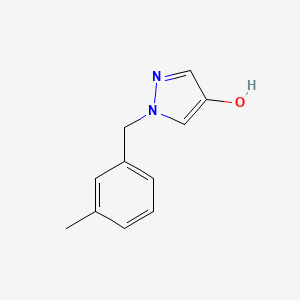![molecular formula C15H18F3NO2 B1449696 3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine CAS No. 1803587-09-8](/img/structure/B1449696.png)
3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine
Vue d'ensemble
Description
3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine, also known as 3D-1TP, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the class of compounds known as piperidines, which are cyclic compounds of five-membered nitrogen-containing heterocycles. 3D-1TP has unique properties that make it an attractive choice for a wide range of research applications, including its ability to act as a ligand, its low toxicity, and its ability to bind to a variety of proteins. We will also discuss the advantages and limitations of using 3D-1TP in laboratory experiments, as well as possible future directions for research.
Applications De Recherche Scientifique
3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine has been used in a variety of scientific research applications. It has been used as a ligand for the study of protein-ligand interactions, as it has been shown to bind to a variety of proteins. It has also been used to study enzyme kinetics, as it can be used to inhibit the activity of enzymes. Additionally, 3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine has been used in studies of drug metabolism, as it can be used to inhibit the activity of cytochrome P450 enzymes. Finally, 3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine has been used in studies of cell signaling, as it can be used to modulate the activity of G-protein coupled receptors.
Mécanisme D'action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine is not fully understood. However, it is thought to act as a ligand for proteins, binding to them and modulating their activity. Additionally, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Finally, it has been shown to modulate the activity of G-protein coupled receptors, which are involved in cell signaling.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine are not fully understood. However, it has been shown to bind to a variety of proteins and modulate their activity. Additionally, it has been shown to inhibit the activity of cytochrome P450 enzymes, which may affect the metabolism of drugs. Finally, it has been shown to modulate the activity of G-protein coupled receptors, which may affect cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine in laboratory experiments include its low toxicity, its ability to bind to a variety of proteins, and its ability to inhibit the activity of cytochrome P450 enzymes and modulate the activity of G-protein coupled receptors. The main limitation of using 3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine in laboratory experiments is the lack of understanding of its mechanism of action.
Orientations Futures
For research on 3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine include further studies on its mechanism of action, its biochemical and physiological effects, and its potential use in drug development. Additionally, further studies on its ability to modulate the activity of G-protein coupled receptors could lead to new therapeutic applications. Finally, further studies on its ability to bind to a variety of proteins could lead to new insights into protein-ligand interactions.
Propriétés
IUPAC Name |
3-(1,3-dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c16-15(17,18)12-3-5-13(6-4-12)19-7-1-2-11(10-19)14-20-8-9-21-14/h3-6,11,14H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKURCDAEPLQOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C(F)(F)F)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449615.png)
![4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid](/img/structure/B1449616.png)
![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)


![[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1449624.png)
![[1,2,4]Triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B1449626.png)
![4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B1449628.png)



![D-[4,5,6-13C3]glucose](/img/structure/B1449633.png)
